(4-Methoxyphenyl)dimethylsilanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (4-Methoxyphenyl)dimethylsilanol has been explored in various studies. In one such study, a compound named 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was synthesized through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine. The synthesis process involved multiple steps, including the use of IR, NMR, mass spectrometry, and elemental analyses to infer the structure of the synthesized compound. Additionally, X-ray crystallography and theoretical methods were employed to further understand the molecular geometry of the compound .
Molecular Structure Analysis
The molecular structure of the synthesized 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was characterized using a combination of experimental and theoretical methods. X-ray crystallography provided a direct measurement of the molecular geometry, while density functional theory (DFT) calculations using the B3LYP method with a 6-31G(d) basis set were used to predict the molecular geometry and vibrational frequencies in the ground state. The theoretical results were found to be in good agreement with the experimental data, indicating that the optimized geometry could well reproduce the crystal structure. The study also addressed the nonlinear optical properties of the compound, predicting that they are greater than those of urea .
Chemical Reactions Analysis
The synthesis of dimethyl 4-hydroxy-4'-methoxy-5,6,5',6'-bismethylenedioxybiphenyl-2,2'-dicarboxylate, a compound related to (4-Methoxyphenyl)dimethylsilanol, involved a series of chemical reactions. The key intermediate compound was synthesized through various bromination conditions, followed by Ullmann condensation and hydrogenolysis. The final product was confirmed to be identical to the isolated metabolite of biphenyl diester through spectral data analysis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (4-Methoxyphenyl)dimethylsilanol are not directly reported in the provided papers, the studies do provide insights into the properties of closely related compounds. For instance, the DFT calculations in the first study offer information on the vibrational frequencies and molecular electrostatic potentials, which are important for understanding the physical properties and reactivity of the compound. The nonlinear optical properties, which are part of the chemical properties, were also theoretically predicted to be significant . The second study does not provide explicit details on the physical and chemical properties but does indicate that the synthesis process was successful and the product was characterized using spectral data .
Scientific Research Applications
Catalysis in Organic Synthesis
(4-Methoxyphenyl)dimethylsilanol has been utilized in palladium-catalyzed cross-coupling reactions. This process involves the coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides using triphenylphosphine oxide as a stabilizing ligand. The reaction allows for the preparation of unsymmetrical biaryls, indicating its potential in synthetic organic chemistry (Denmark, Smith & Tymonko, 2007).
Polymer Science
In polymer science, (4-Methoxyphenyl)dimethylsilanol has been used in the synthesis of poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene (Lu, Pearce & Kwei, 1993). This synthesis involves an oxygen atom insertion into the Si-H bond. The resulting polymer and copolymers are stable at room temperature, offering interesting properties for material science applications.
Anticancer Research
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to (4-Methoxyphenyl)dimethylsilanol, was identified as a potential anticancer clinical candidate due to its potent apoptosis-inducing properties and efficacy in cancer models (Sirisoma et al., 2009). It has shown high efficacy in human breast and other mouse xenograft cancer models, indicating its potential in cancer treatment.
Electronic and Optical Materials
Compounds containing (4-Methoxyphenyl)dimethylsilanol have been explored in the development of materials for optoelectronic devices. For example, triphenylamine-based derivatives with dimethylamino substituents have been synthesized for investigating optical and electrochromic behaviors, indicating potential applications in electrochromic devices and organic light-emitting diodes (OLEDs) (Wu, Lin & Liou, 2019).
Pharmaceutical Chemistry
In pharmaceutical chemistry, (4-Methoxyphenyl)dimethylsilanol-related compounds have been synthesized and evaluated for various biological activities. For instance, diarylheptanoids derived from Alpinia officinarum, containing a 4-methoxyphenyl group, have shown significant cytotoxicity against neuroblastoma cell lines and have been studied for their potential antitumor activities (Tabata et al., 2009).
Future Directions
A paper titled “Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation” discusses the synthesis of diversely functionalized organosilanols, silanediols, and polymeric siloxanol engaging a wide spectrum of hydrosilanes under ambient reaction conditions . This could potentially indicate future directions for the use of “(4-Methoxyphenyl)dimethylsilanol”.
properties
IUPAC Name |
hydroxy-(4-methoxyphenyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYKNBMTGBOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446018 | |
Record name | (p-Methoxyphenyl)dimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)dimethylsilanol | |
CAS RN |
22868-26-4 | |
Record name | (p-Methoxyphenyl)dimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.